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Compound of Interest

Compound Name: Albofungin

Cat. No.: B1666813

Executive Summary: Albofungin, a highly oxygenated hexacyclic xanthone polyketide, has
emerged as a natural product with significant therapeutic potential.[1] First isolated from
Actinomyces tumemacerans (now reclassified under Streptomyces), this metabolite and its
derivatives exhibit potent antibacterial, antifungal, and antitumor activities.[1][2] Produced by
various Streptomyces species, including S. chrestomyceticus and S. tumemacerans,
albofungin's complex structure and broad-spectrum bioactivity have made it a subject of
intensive research.[1][2] Its mechanism of action involves inhibiting bacterial transglycosylase,
disrupting cell membranes, and inducing apoptosis in cancer cells.[1][3][4] This guide provides
an in-depth overview of the discovery, isolation, biosynthesis, and biological evaluation of
albofungin, presenting detailed experimental protocols and quantitative data for researchers in
drug development.

Isolation and Production from Streptomyces

The production of albofungin is primarily associated with actinomycete bacteria of the genus
Streptomyces. Strains like Streptomyces chrestomyceticus and Streptomyces tumemacerans
have been identified as producers of albofungin and its chlorinated or brominated analogs.[1]
[2] The isolation process involves fermentation of the producing strain, followed by solvent
extraction and multi-step chromatographic purification.

Fermentation Protocol

Successful production of albofungin relies on optimized culture conditions. While specific
media can vary, a common approach involves a two-stage fermentation process.
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General Protocol for Streptomyces Fermentation:

¢ Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium,
such as Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) medium, with spores
or mycelial fragments of the Streptomyces strain.[5] The culture is incubated at 28-30°C with
shaking at 200 rpm for 2-3 days.[5]

e Production Culture: The seed culture is then used to inoculate a larger volume of a
production medium, such as dextrin-soytone-baking yeasts-MOPS (DNPM) liquid medium.[2]
For S. chrestomyceticus, a 25 L culture can be used for large-scale extraction.[1]

 Incubation: The production culture is incubated for an extended period, typically 7-10 days,
under the same temperature and agitation conditions to allow for the accumulation of
secondary metabolites, including albofungin.[6]

Extraction and Purification Protocol

Following fermentation, the active compounds are extracted from the culture broth and
mycelium.

Protocol for Extraction and Purification:

o Extraction: The entire culture (25 L) is extracted three times with an equal volume of ethyl
acetate.[1] The organic phases are combined and evaporated under reduced pressure to
yield a dried crude extract.[1]

« Initial Fractionation: The crude extract is redissolved in methanol and subjected to column
chromatography on a C18 silica gel. Elution is performed with a gradient of increasing
methanol in water (e.g., 20:80 to 100:0) to separate the components into several fractions.[1]

[7]

 Purification by Preparative HPLC: The fractions containing albofungin, identified by HPLC
analysis, are further purified. This often involves multiple steps using Sephadex LH-20
column chromatography (eluted with methanol) followed by preparative reverse-phase HPLC
on a C18 column.[7]
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o For example, albofungin can be purified using 50% acetonitrile in water as the mobile
phase.[7]

o Chloroalbofungin can be purified using a mobile phase of 60% acetonitrile.[1]
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Caption: General experimental workflow for albofungin isolation.

Structural Elucidation

Albofungin is characterized by a distinctive and highly oxygenated hexacyclic xanthone ring
system, belonging to the polycyclic xanthone polyketide family.[1][7] Its molecular formula is
C27H24N200.[7] The structure of albofungin and its derivatives, such as chloroalbofungin, are
typically elucidated using a combination of modern spectroscopic techniques.

Key Methodologies:
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e High-Resolution Mass Spectrometry (HRMS): Used to determine the precise molecular
formula of the isolated compounds.[7]

e 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like *H NMR, 13C
NMR, COSY, HSQC, and HMBC are essential for determining the connectivity of atoms and
establishing the carbon-hydrogen framework of the molecule.[7]

o Electronic Circular Dichroism (ECD) Spectroscopy: This technique is used to determine the
absolute configuration of chiral centers within the molecule.[7]

Biosynthesis of Albofungin

The biosynthesis of albofungin is governed by a large biosynthetic gene cluster (BGC).[2] This
cluster contains the genes necessary to produce the complex polyketide backbone and
perform the subsequent tailoring reactions.

The Albofungin Biosynthetic Gene Cluster (BGC)

In Streptomyces chrestomyceticus, the albofungin (alb) gene cluster is approximately 72 kb
long and contains 72 open reading frames (ORFs).[1][4] A similar cluster was identified in S.
tumemacerans, with a minimal essential BGC defined as a 60-kb region.[2][8] The cluster
encodes for:

o Type Il Polyketide Synthases (PKSs): These enzymes are responsible for assembling the
polyketide chain from malonyl-CoA extender units, which forms the core aromatic framework.

[2][9]

» Tailoring Enzymes: A host of oxidoreductases, methyltransferases, halogenases, and other
enzymes modify the polyketide intermediate to generate the final complex structure of
albofungin.[2][8]

e Regulators and Transporters: Genes that control the expression of the BGC and export the
final product out of the cell.[2]

Heterologous Expression

The functionality of the identified albo BGC has been confirmed through heterologous
expression. The entire 72 kb gene cluster from S. chrestomyceticus was successfully
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transferred into a non-producing host, Streptomyces coelicolor, which then gained the ability to
produce albofungin and chloroalbofungin.[1][7] This technique is crucial for confirming gene
cluster function and for engineering strains with improved production yields.

Malonyl-CoA (x12-13)

Type Il PKS Enzymes
(alb Gene Cluster)

Linear Polyketide Chain

Cyclization & Aromatization

Polycyclic Xanthone Intermediate

Tailoring Enzymes
(Oxidation, Methylation, etc.)

Albofungin Core Structure

Halogenase (OrfA)

Chloroalbofungin

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway for albofungin.

Biological Activity and Mechanism of Action

Albofungin and its derivatives display a remarkable range of biological activities, making them
promising candidates for the development of new antibiotics and anticancer drugs.[7]

Antibacterial Activity

Albofungin exhibits potent activity against a broad spectrum of bacteria, particularly Gram-
positive pathogens, including notorious "ESKAPE" pathogens like Staphylococcus aureus.[1][7]
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Some derivatives also show significant activity against Gram-negative bacteria.[7] The primary
antibacterial mechanism is the inhibition of transglycosylase (TGase), an essential enzyme
involved in the biosynthesis of the bacterial cell wall.[1][2] Additionally, studies have shown that
albofungin can rapidly disrupt the integrity and permeability of the bacterial cell membrane and
inhibit peptidoglycan synthesis pathways.[3][10]

Table 1: Minimum Inhibitory Concentration (MIC) of Albofungin Derivatives Against Pathogenic

Bacteria
S. aureus . .
Compound K. pneumoniae  A. baumannii E. cloacae
(MRSA)
Albofungin A
1) 0.03 pM 3.9 yM 2.0 yM 2.0 yM
Albofungin (3) 0.03 uM >128 uM 64 uM 64 uM
Chloroalbofungin
@) 0.03 uM >128 uM 128 uM 128 uM
Vancomycin 0.5-1.0 pg/mL - -

(Data sourced from She et al., 2021)[7]

Antitumor Activity

Albofungin derivatives have demonstrated potent cytotoxic activity against various human
cancer cell lines.[7] The primary mechanism for this antitumor activity is the induction of
apoptosis (programmed cell death).[4][6]

Table 2: Cytotoxic Activity (ICso) of Albofungin Derivatives Against Human Cancer Cell Lines

Compound HeLa (Cervical Cancer) MCF-7 (Breast Cancer)
Albofungin A (1) 1.1 uM 1.9 uM
Albofungin (3) 1.5 pM 2.6 uM
Chloroalbofungin (4) 2.4 uM 3.9 uM
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(Data sourced from She et al., 2021)[7]

The induction of apoptosis by albofungin is characterized by key cellular events such as
chromatin condensation and nuclear fragmentation.[6] This process is mediated through
signaling pathways that lead to the activation of caspases, the executioner enzymes of
apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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